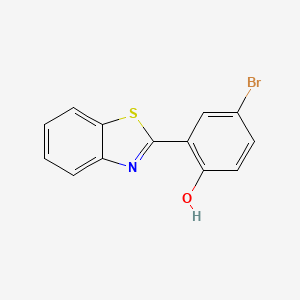

2-(1,3-Benzothiazol-2-yl)-4-bromophenol

Vue d'ensemble

Description

2-(1,3-Benzothiazol-2-yl)-4-bromophenol is a useful research compound. Its molecular formula is C13H8BrNOS and its molecular weight is 306.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photo-Physical Characteristics and Fluorescent Applications

Excited State Intramolecular Proton Transfer (ESIPT) Inspired Derivatives

Novel fluorescent derivatives of 2-(1,3-Benzothiazol-2-yl)-4-bromophenol have been synthesized and studied for their photo-physical properties. These compounds exhibit single absorption and dual emission characteristics, offering insights into the effects of solvent polarity on their absorption-emission properties. The fluorescent compounds were characterized by various spectroscopic analyses, showing thermal stability up to 200°C (Padalkar et al., 2011).

Antimicrobial Activity

Novel Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant in vitro antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, showing potential as new classes of antimicrobial agents (Padalkar et al., 2016).

Synthesis and Characterization of Novel Compounds

Microwave-Assisted Synthesis and DFT Studies

Novel thiophene-benzothiazole derivatives were synthesized using microwave-assisted methods, showcasing an efficient approach to generating compounds with potential applications in material science. The solvent effects on UV–Vis absorption and detailed DFT studies provided a comprehensive understanding of the molecular structures and properties (Ermiş & Durmuş, 2020).

Antimicrobial and Anti-cancer Activities

Synthesis and Biological Activity Evaluation

Various 2-substituted benzothiazole derivatives were synthesized and their antimicrobial activities assessed. The compounds showed effectiveness against bacteria and fungi, indicating their potential in medical applications. Some derivatives also exhibited promising anti-tumor activity against different cancer cell lines, highlighting their potential in cancer research (Rajeeva et al., 2009).

Fluorescent Probes and Sensing

Fluorescent Probes for Metal Ions

A benzothiazole-based fluorescent probe derivative was developed for distinguishing and bioimaging Hg^2+ and Cu^2+ ions. This compound demonstrated high sensitivity and selectivity towards these ions, with potential applications in environmental monitoring and biological sciences (Gu et al., 2017).

Mécanisme D'action

Target of Action

A structurally similar compound, {4-[(2s,4e)-2-(1,3-benzothiazol-2-yl)-2-(1h-1,2,3-benzotriazol-1-yl)-5-phenylpent-4-enyl]phenyl} (difluoro)methylphosphonic acid, has been reported to target tyrosine-protein phosphatase non-receptor type 1 in humans .

Biochemical Pathways

Benzothiazole derivatives have been reported to have significant anti-tubercular activity, suggesting that they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .

Result of Action

Given the reported anti-tubercular activity of similar compounds, it’s possible that this compound could have effects on the growth and survival of certain bacteria .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMZFYQTMLOGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418064 | |

| Record name | NSC50179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-17-8 | |

| Record name | NSC50179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC50179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

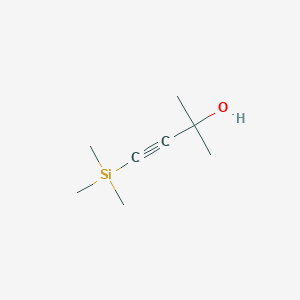

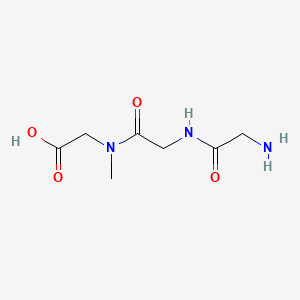

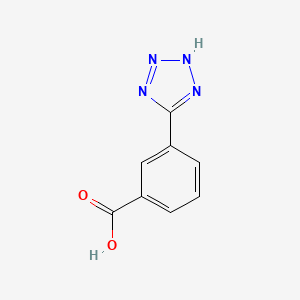

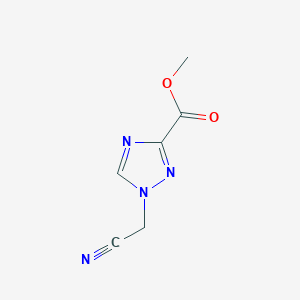

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)

![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)